![molecular formula C12H16OS B12547658 2-[(Phenylsulfanyl)methyl]-3-propyloxirane CAS No. 142286-43-9](/img/structure/B12547658.png)
2-[(Phenylsulfanyl)methyl]-3-propyloxirane
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Overview
Description
2-[(Phenylsulfanyl)methyl]-3-propyloxirane is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an oxirane ring (epoxide) and a phenylsulfanyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]-3-propyloxirane typically involves the reaction of a suitable epoxide precursor with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with a phenylsulfanyl anion. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to generate the phenylsulfanyl anion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]-3-propyloxirane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the oxirane ring, forming a diol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, DMSO as solvent.
Major Products Formed
Oxidation: Phenylsulfinylmethyl-3-propyloxirane, Phenylsulfonylmethyl-3-propyloxirane.
Reduction: 2-[(Phenylsulfanyl)methyl]-1,3-propanediol.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]-3-propyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]-3-propyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The phenylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
- 2-Methyl-3-(phenylsulfanyl)propanoic acid
- (3,3-Diphenyl-propyl)-(1-methyl-2-phenylsulfanyl-ethyl)-amine
Uniqueness
2-[(Phenylsulfanyl)methyl]-3-propyloxirane is unique due to the presence of both an oxirane ring and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
142286-43-9 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)-3-propyloxirane |
InChI |
InChI=1S/C12H16OS/c1-2-6-11-12(13-11)9-14-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3 |
InChI Key |
KQUNBWKILNKIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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